molecular formula C17H36N2O6 B15175157 N-[3-(Octylamino)propyl]-D-gluconamide CAS No. 93980-73-5

N-[3-(Octylamino)propyl]-D-gluconamide

Cat. No.: B15175157
CAS No.: 93980-73-5
M. Wt: 364.5 g/mol
InChI Key: LOMLQPJYXUWYEH-LVQVYYBASA-N
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Description

N-[3-(Octylamino)propyl]-D-gluconamide is a useful research compound. Its molecular formula is C17H36N2O6 and its molecular weight is 364.5 g/mol. The purity is usually 95%.
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Properties

CAS No.

93980-73-5

Molecular Formula

C17H36N2O6

Molecular Weight

364.5 g/mol

IUPAC Name

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-N-[3-(octylamino)propyl]hexanamide

InChI

InChI=1S/C17H36N2O6/c1-2-3-4-5-6-7-9-18-10-8-11-19-17(25)16(24)15(23)14(22)13(21)12-20/h13-16,18,20-24H,2-12H2,1H3,(H,19,25)/t13-,14-,15+,16-/m1/s1

InChI Key

LOMLQPJYXUWYEH-LVQVYYBASA-N

Isomeric SMILES

CCCCCCCCNCCCNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O

Canonical SMILES

CCCCCCCCNCCCNC(=O)C(C(C(C(CO)O)O)O)O

Origin of Product

United States

Synthesis and Physicochemical Characterization

The synthesis of N-[3-(Octylamino)propyl]-D-gluconamide, like other sugar-based surfactants, can be approached through both chemical and enzymatic routes. Generally, the synthesis involves the amidation of D-glucono-1,5-lactone with N-octyl-1,3-diaminopropane. Enzymatic synthesis, often employing lipases, is increasingly favored due to its high regioselectivity and milder reaction conditions, aligning with the principles of green chemistry. nih.gov Chemical methods, while potentially offering higher yields, may require protective group strategies to avoid side reactions with the multiple hydroxyl groups of the gluconamide (B1216962) headgroup. nih.gov

The physicochemical properties of this compound are intrinsically linked to its amphiphilic nature. The D-gluconamide headgroup, with its multiple hydroxyl groups, imparts significant hydrophilicity and chirality, while the octyl chain provides the necessary hydrophobicity for surface activity and self-assembly. While specific experimental data for this compound is not extensively reported, its properties can be inferred from studies on analogous N-alkyl-gluconamides.

Table 1: Predicted Physicochemical Properties of this compound

Property Predicted Value/Characteristic
Molecular Formula C₁₇H₃₆N₂O₆
Molar Mass 380.48 g/mol
Appearance White to off-white solid
Solubility Soluble in water and polar organic solvents

Note: The values in this table are predicted based on the compound's structure and data from similar glycoamphiphiles, and await experimental verification.

Micellar and Aggregation Behavior

A hallmark of surfactants is their ability to self-assemble into micelles in aqueous solutions above a certain concentration, known as the critical micelle concentration (CMC). This behavior is driven by the hydrophobic effect, which sequesters the hydrophobic tails from water into the micellar core, while the hydrophilic headgroups remain exposed to the aqueous phase. For N-[3-(Octylamino)propyl]-D-gluconamide, the octyl chain length is a critical determinant of its micellization tendency. Generally, for a homologous series of surfactants, the CMC decreases with increasing alkyl chain length. nih.gov

The aggregation number, which represents the number of surfactant molecules in a single micelle, is also influenced by the molecular structure. The bulky and highly solvated D-gluconamide headgroup likely influences the packing of the molecules within the micelle, potentially leading to the formation of smaller, spherical micelles. However, factors such as temperature, pH, and the presence of electrolytes can significantly impact both the CMC and the aggregation number.

Table 2: Expected Micellar Properties of this compound in Aqueous Solution

Parameter Expected Trend/Value
Critical Micelle Concentration (CMC) Lower than shorter-chain analogues, higher than longer-chain analogues
Aggregation Number (Nagg) Moderate, influenced by headgroup size

Note: These are expected trends based on general surfactant behavior and require experimental validation for this specific compound.

Surface Activity

The surface activity of a surfactant is its ability to adsorb at interfaces (e.g., air-water or oil-water) and lower the surface or interfacial tension. This property is fundamental to applications such as emulsification, foaming, and wetting. The effectiveness of a surfactant is often characterized by its surface tension at the CMC (γCMC). For sugar-based surfactants, the γCMC is influenced by the nature of both the hydrophilic headgroup and the hydrophobic tail. nih.gov It is anticipated that N-[3-(Octylamino)propyl]-D-gluconamide would exhibit significant surface activity, effectively reducing the surface tension of water.

Biotechnological Applications

The biocompatibility and biodegradability of sugar-based surfactants make them attractive candidates for a range of biotechnological applications.

The ability of surfactants to form micelles allows for the encapsulation of hydrophobic drugs, enhancing their solubility and bioavailability. mdpi.com While specific studies on N-[3-(Octylamino)propyl]-D-gluconamide in drug delivery are not prominent, its structural features suggest potential in this area. Furthermore, cationic surfactants are known to interact with negatively charged DNA and can be used in gene transfection. mdpi.com The secondary amine in the linker of this compound could potentially be protonated to impart a cationic character, making it a candidate for non-viral gene delivery systems.

Several studies have demonstrated the antimicrobial properties of N-alkyl-aminopropyl-D-gluconamides and other sugar-based surfactants. researchgate.netnih.gov The antimicrobial activity is often correlated with the length of the alkyl chain, with an optimal length providing a balance between water solubility and the ability to disrupt microbial cell membranes. nih.gov N-dodecyl-β-D-glucopyranoside, for instance, has shown potent activity against various microorganisms. nih.gov It is plausible that this compound also possesses antimicrobial properties, which would warrant investigation against a spectrum of bacteria and fungi.

Enzymes are often susceptible to denaturation and loss of activity under various processing and storage conditions. Surfactants, particularly those that are non-ionic and biocompatible, can help stabilize enzymes. researchgate.netugr.es Sugar-based surfactants have been shown to be effective in preserving the activity of enzymes during processes like freeze-drying and storage. researchgate.net The mechanism of stabilization is thought to involve the interaction of the surfactant with the enzyme, preventing aggregation and maintaining its native conformation.

Emerging Research Domains and Future Scientific Directions

Innovations in Biomedical Research Tools Leveraging N-[3-(Octylamino)propyl]-D-gluconamide Properties

The distinct molecular structure of this compound makes it a versatile platform for creating novel tools for biomedical investigation. Its ability to form structured aggregates in aqueous environments and interact with biological components is central to its potential in this domain.

The development of molecular probes is crucial for visualizing and understanding complex cellular processes. The amphiphilic nature of this compound allows it to self-assemble into micelles or nanoparticles that can serve as scaffolds for advanced cellular probes. The hydrophobic octyl core of these assemblies can be loaded with fluorescent dyes or quantum dots, while the hydrophilic gluconamide (B1216962) shell interacts with the aqueous cellular environment.

Researchers are exploring the functionalization of the terminal amino group or the gluconamide hydroxyl groups to attach specific targeting ligands. Such modifications would enable these probes to bind to specific cell surface receptors, allowing for targeted imaging of particular cell types or organelles. The dynamic nature of the self-assembled structures could also be harnessed to create "smart" probes that respond to local environmental changes, such as pH or enzyme concentration, by altering their fluorescence.

Probe Design StrategyTarget ApplicationPotential Advantage
Fluorescent Dye Encapsulation General cell membrane imaging and tracking of micelle uptake.High payload of hydrophobic dyes, protection from quenching.
Ligand-Targeted Micelles Imaging of specific cell types (e.g., cancer cells with overexpressed receptors).Increased signal-to-noise ratio by concentrating the probe at the target site.
pH-Responsive Probes Visualizing acidic organelles like endosomes and lysosomes."Turn-on" fluorescence upon conformational change in acidic environments.
Enzyme-Activatable Probes Detecting specific enzymatic activity associated with disease states.High specificity of signal activation, providing functional information.

Controlled release technology is essential for modern therapeutics, aiming to deliver bioactive molecules to specific sites over an extended period. nih.gov The self-assembling properties of this compound are being investigated for the creation of novel delivery vehicles for sensitive biomolecules like peptides, proteins, and nucleic acids.

The compound can form various structures, such as vesicles or hydrogel networks, that can encapsulate these large molecules, protecting them from degradation. nih.gov The release of the encapsulated biomolecule could be controlled by the gradual dissociation of the self-assembled structure or triggered by external stimuli. For example, a change in temperature or pH could disrupt the non-covalent interactions holding the assembly together, leading to the release of its cargo. This approach offers advantages over conventional polymer-based systems by providing a biocompatible and biodegradable delivery matrix. nih.gov

Engineering of Novel Bio-Interfaces through Surface Modification

The interaction between a synthetic material and a biological system is governed by the properties of the material's surface. nih.gov Surface modification is a critical strategy for improving the biocompatibility and functionality of medical devices, implants, and diagnostic platforms. nih.gov this compound is an excellent candidate for creating biocompatible and functional surface coatings.

Its molecular structure allows it to act as a bridge between a hydrophobic material and a biological environment. The octylamino-propyl tail can adsorb onto hydrophobic surfaces (e.g., polymers like polystyrene or polypropylene) via non-covalent interactions, while the dense layer of hydrophilic D-gluconamide headgroups presents a biocompatible, carbohydrate-rich interface to the surrounding biological fluid. This "sugar coating" can reduce non-specific protein adsorption and cell adhesion, which are common causes of implant failure and bio-fouling. Furthermore, the hydroxyl groups on the gluconamide moiety provide reactive sites for the covalent attachment of specific biomolecules, such as antibodies or enzymes, to create bioactive surfaces for biosensors or cell-culturing substrates. chemrxiv.org

Substrate MaterialDesired Outcome of ModificationMechanism of Action
Polystyrene (e.g., Petri dishes) Reduced cell adhesion for suspension cell culture.Creation of a hydrophilic, non-adherent gluconamide layer.
Titanium (e.g., medical implants) Improved biocompatibility and reduced fibrous capsule formation.Mimicking the natural glycocalyx, reducing foreign body response.
Gold (e.g., biosensor chips) Covalent immobilization of capture antibodies.Providing a functionalized surface with available hydroxyl groups.
Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles Enhanced circulation time and biocompatibility.Shielding the hydrophobic polymer core with a hydrophilic shell. nih.gov

Application of Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling have become indispensable tools for predicting and understanding molecular behavior, thereby accelerating materials design and discovery. mdpi.com These methods are particularly valuable for studying the complex, non-covalent interactions that govern the self-assembly of amphiphilic molecules like this compound.

Molecular Dynamics (MD) and Coarse-Grained (CG) simulations are powerful techniques used to model the spontaneous organization of molecules in solution. researchgate.netnih.gov These simulations can predict the formation of various aggregate structures, such as micelles, bilayers, and fibers, by calculating the interactions between thousands of individual molecules over time. nih.gov

For this compound, simulations can elucidate how changes in its chemical structure or in environmental conditions (e.g., concentration, temperature, solvent) affect its self-assembly. For instance, studies on the closely related N-octyl-D-gluconamide have shown it forms complex helical fibers, a behavior that can be modeled computationally to understand the underlying intermolecular forces, such as hydrogen bonding between the amide groups. researchgate.netresearchgate.net Such predictive models are crucial for designing materials with specific nanoscale architectures.

Simulation ParameterPredicted OutcomeRationale
Increased Concentration Transition from spherical micelles to cylindrical micelles or vesicles.Favorable packing of amphiphiles at higher densities.
Increased Alkyl Chain Length Lower critical micelle concentration (CMC), larger aggregates.Enhanced hydrophobic effect driving aggregation.
Addition of Electrolyte Smaller, more compact micelles.Screening of electrostatic repulsion between headgroups.
High Temperature Disruption of ordered structures (e.g., fibers).Increased kinetic energy overcoming weak non-covalent bonds.

Beyond predicting behavior, computational modeling enables the in silico design of novel gluconamide derivatives with tailored properties. nih.gov By systematically modifying the molecular structure within a computer model, researchers can screen numerous potential candidates for desired functionalities without the need for extensive synthetic chemistry and experimental testing.

For example, models can be used to predict how altering the length of the alkyl chain would affect the critical micelle concentration or the solubilizing capacity for a specific drug molecule. Similarly, modifications to the gluconamide headgroup could be simulated to enhance binding to a particular biological target. This rational design approach can optimize the molecule for specific applications, such as creating a derivative with a higher affinity for a specific cell surface protein or designing a more stable vesicle for drug delivery. mdpi.com

This compound: An Examination of Its Properties and Prospective Applications

The landscape of surfactant chemistry is continually evolving, with a significant shift towards the development of biocompatible and biodegradable compounds derived from renewable resources. Within this paradigm, sugar-based surfactants, often termed glycoamphiphiles, have garnered substantial interest. This compound, a notable member of this class, integrates a hydrophilic D-gluconamide headgroup with a hydrophobic octylamino-propyl tail. This unique molecular architecture bestows upon it a range of functional attributes, positioning it as a compound of interest for a variety of scientific and industrial applications. This article provides a focused exploration of this compound, delving into its synthesis, physicochemical characteristics, and its emerging roles in biotechnology and other advanced research domains.

Advanced Analytical and Spectroscopic Characterization Techniques

Conformational Analysis using Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed atomic-level structure and conformation of molecules in both the solid state and in solution.

Solid-State NMR (e.g., REDOR, CP-MAS) for Molecular Conformation

Solid-state NMR (ssNMR) provides invaluable information about the molecular conformation of N-[3-(Octylamino)propyl]-D-gluconamide in its aggregated, solid form. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) and Rotational-Echo Double-Resonance (REDOR) are particularly insightful.

Studies on the closely related compound, N-octyl-D-gluconamide, which lacks the propylamino linker, have revealed significant conformational polymorphism. These studies, employing ¹³C CP-MAS and ¹⁵N-labeled REDOR experiments, have identified different solid modifications, including a head-to-tail monolayer crystal, tail-to-tail bilayer crystallites, and a micellar quadruple helix formed from fiber-like assemblies. In the monolayer crystal, the molecule adopts a more linear conformation. However, in the bilayer and fiber modifications, a gauche bend at the C2-C3 bond of the gluconamide (B1216962) headgroup is observed, resulting in a sickle-like molecular shape.

The REDOR technique, by measuring the dipolar coupling between ¹⁵N in the amide group and neighboring ¹³C atoms, allows for the precise determination of internuclear distances. These distances, in conjunction with the chemical shifts from CP-MAS spectra, are used to define the torsion angles around the amide group, providing a detailed picture of the local conformation. For this compound, similar polymorphic behavior and conformational bending in the solid state are anticipated, driven by the interplay of hydrogen bonding between the gluconamide headgroups and hydrophobic interactions of the octyl tails. The flexible propylamino linker may influence the packing arrangement but the fundamental conformational features of the gluconamide and octyl chain are likely to be conserved.

Table 1: Conformational Features of N-alkyl-D-gluconamide Polymorphs Determined by Solid-State NMR

PolymorphMolecular ArrangementKey Conformational Feature
Monolayer CrystalHead-to-tailLinear conformation
Bilayer CrystalliteTail-to-tailGauche bend at C2-C3 bond
Fiber ModificationQuadruple helixGauche bend at C2-C3 bond

Solution-State NMR for Structural Elucidation

In solution, this compound is expected to be more conformationally flexible than in the solid state. ¹H and ¹³C NMR spectroscopy are the primary methods for confirming its covalent structure. Due to the lack of published spectra for this specific molecule, a predicted analysis based on characteristic chemical shift regions for its constituent functional groups is presented.

¹H NMR Spectroscopy: The proton spectrum would show characteristic signals for the octyl chain, the propylamino linker, and the D-gluconamide headgroup. The terminal methyl group (CH₃) of the octyl chain would appear at the highest field (lowest ppm), typically around 0.9 ppm. The methylene (B1212753) groups (CH₂) of the octyl and propyl chains would resonate in the 1.2-1.6 ppm region. Protons adjacent to the nitrogen atoms and the amide group would be shifted downfield, appearing in the 2.5-3.5 ppm range. The protons of the gluconamide moiety, being attached to carbons bearing hydroxyl groups, would be found further downfield, typically between 3.5 and 4.5 ppm. The broad signals for the OH and NH protons would also be present, with their chemical shifts being dependent on solvent and concentration.

¹³C NMR Spectroscopy: The carbon spectrum would provide complementary information. The carbons of the octyl chain would resonate in the upfield region (14-32 ppm). The carbons of the propylamino linker and those adjacent to the nitrogen atoms would appear in the 40-50 ppm range. The carbons of the D-gluconamide headgroup, bonded to hydroxyl groups, would be significantly deshielded, appearing in the 60-80 ppm region. The carbonyl carbon (C=O) of the amide group would be the most downfield signal, expected around 170-175 ppm.

Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound

Functional GroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Octyl Chain (Terminal CH₃)~0.9~14
Octyl/Propyl Chains (-CH₂-)1.2-1.622-32
Propylamino Linker (-CH₂-N-)2.5-3.040-50
Gluconamide Headgroup (-CH(OH)-)3.5-4.560-80
Amide Carbonyl (C=O)-170-175
Amide and Amine Protons (NH)Variable (broad)-
Hydroxyl Protons (OH)Variable (broad)-

Spectroscopic Probes for Molecular Structure and Interactions

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds.

The most prominent bands would include a broad absorption in the 3500-3200 cm⁻¹ region, which is characteristic of O-H stretching vibrations from the multiple hydroxyl groups of the gluconamide moiety, as well as N-H stretching from the amide and secondary amine groups. The significant broadening of this band is indicative of extensive hydrogen bonding. The C-H stretching vibrations of the octyl and propyl alkyl chains would appear as strong, sharp bands in the 2950-2850 cm⁻¹ region.

The amide group gives rise to two characteristic absorptions: the amide I band (primarily C=O stretching) is expected to be a strong peak around 1640 cm⁻¹, and the amide II band (a combination of N-H bending and C-N stretching) would appear around 1550 cm⁻¹. The presence and positions of these bands confirm the amide linkage and can provide information about the hydrogen-bonding environment.

Table 3: Characteristic Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3500-3200 (broad)O-H and N-H stretchingHydroxyl, Amide, and Amine
2950-2850 (strong)C-H stretchingAlkyl Chains (Octyl & Propyl)
~1640 (strong)C=O stretching (Amide I)Amide
~1550 (moderate)N-H bending, C-N stretching (Amide II)Amide
1470-1450C-H bendingAlkyl Chains
~1100 (strong)C-O stretchingHydroxyl groups

Mass Spectrometry for Molecular Mass and Fragment Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to obtain structural information through the analysis of its fragmentation pattern. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be observed, confirming the molecular mass of the compound.

Under tandem mass spectrometry (MS/MS) conditions, the molecule would fragment in a predictable manner. Key fragmentation pathways would likely involve:

Cleavage of the amide bond: This would result in two major fragments corresponding to the D-gluconyl moiety and the octylaminopropylamine moiety.

Alpha-cleavage: Fragmentation at the C-C bonds adjacent to the nitrogen atoms is a common pathway for amines. This would lead to the loss of alkyl radicals from the octyl and propyl chains.

Loss of water: The gluconamide headgroup, with its multiple hydroxyl groups, could readily lose one or more water molecules.

Analysis of the mass-to-charge ratio (m/z) of these fragments allows for the confirmation of the different structural components of the molecule.

Morphological and Aggregation State Characterization

As an amphiphilic molecule, this compound is expected to self-assemble in solution and in the solid state to form various supramolecular structures. The study of these morphologies is crucial for understanding its properties.

Research on the analogous N-octyl-D-gluconamide has shown its ability to form well-defined, self-assembled fibers in aqueous solutions. researchgate.netresearchgate.net These fibers can further entwine to form higher-order structures, such as quadruple helices with a diameter of approximately 3.8 nm. researchgate.net This self-assembly is driven by a combination of strong hydrogen bonding between the sugar headgroups and hydrophobic interactions between the alkyl tails. Electron microscopy techniques, such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), are instrumental in visualizing these nanoscale and microscale structures, revealing their dimensions and morphology.

Electron Microscopy (e.g., Cryo-Transmission Electron Microscopy) for Nanostructure Visualization

Cryo-Transmission Electron Microscopy (Cryo-TEM) is an indispensable tool for the direct visualization of the nanostructures formed by this compound in a near-native, hydrated state. This technique involves the rapid vitrification of an aqueous sample, trapping the self-assembled structures in a thin layer of amorphous ice, thus preventing the structural artifacts that can be caused by conventional drying or staining methods. ijbm.org

Research findings on analogous sugar-based surfactants and hydrogelators reveal that Cryo-TEM can elucidate the morphology of the assembled aggregates. researchgate.netresearchgate.net For this compound, this technique would be employed to confirm the formation of structures such as spherical or worm-like micelles, fibrous networks characteristic of hydrogels, or lamellar phases. ijbm.orgnih.gov The resulting images can provide precise measurements of features like fiber diameter, micelle size, and the porosity of hydrogel networks. nih.gov For example, in a hydrogel state, one might observe an entangled network of nanofibers, with the diameters of these fibers being a critical parameter for understanding the gel's properties. Such direct visualization is crucial for correlating molecular design with self-assembly behavior. researchgate.net

Dynamic Light Scattering (DLS) for Aggregate Size Distribution

Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution of particles or aggregates in a solution. nih.gov The method measures the time-dependent fluctuations in the intensity of scattered light, which are related to the Brownian motion of the particles. uni-halle.de From this, the diffusion coefficient can be calculated and, using the Stokes-Einstein equation, the hydrodynamic radius (Rₕ) of the aggregates is determined. muser-my.com

For this compound in solution below its critical gel concentration, DLS can be used to characterize the size and polydispersity of the micelles or other nano-aggregates that form. malvernpanalytical.comresearchgate.net The technique is highly sensitive to the presence of larger aggregates and can be used to study how factors such as concentration, temperature, and pH influence the aggregation behavior. muser-my.com The results from DLS provide valuable information on the average particle size and the broadness of the size distribution, which are key indicators of the stability and uniformity of the colloidal system. researchgate.net

Below is an illustrative data table showing potential DLS results for this compound under different conditions, based on typical findings for similar surfactant systems.

Concentration (mM)Temperature (°C)Mean Hydrodynamic Diameter (d.nm)Polydispersity Index (PDI)
1.0258.50.21
5.02510.20.18
10.02512.10.15
5.0379.80.25

Rheological Techniques for Hydrogel Network Properties

Rheology is the study of the flow and deformation of matter, and it provides critical insights into the mechanical properties of hydrogels. biotechrep.ir For this compound, which has the potential to act as a hydrogelator, rheological measurements can characterize the viscoelastic properties of the resulting gel network. nih.gov Dynamic oscillatory measurements are particularly useful, where a small, oscillating strain is applied to the sample to determine the storage modulus (G') and the loss modulus (G''). researchgate.net

The storage modulus (G') represents the elastic component of the hydrogel, indicating its ability to store deformation energy, while the loss modulus (G'') represents the viscous component, related to energy dissipation. nih.gov A key indicator of gel formation is the point where G' exceeds G'', signifying a transition from a liquid-like to a solid-like state. researchgate.net Frequency sweep experiments can further probe the network structure, with a stable G' across a range of frequencies indicating a well-formed, stable gel network. mpg.de These measurements are fundamental for understanding the gel's strength, stability, and potential applications. mdpi.com

An example of rheological data for a hydrogel formed by this compound is presented below.

ParameterValue
Concentration (wt%)1.5
Storage Modulus (G') at 1 rad/s (Pa)850
Loss Modulus (G'') at 1 rad/s (Pa)75
Crossover Point (G' = G'') Frequency (rad/s)0.12

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are essential for assessing the purity of this compound and for its quantification in various matrices. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose. thermofisher.com

Strategies for Analytical Derivatization to Enhance Detection

To overcome the detection limitations with standard UV detectors, pre-column derivatization is a powerful strategy. cancer.govnih.gov This involves chemically modifying the this compound molecule to attach a chromophoric or fluorophoric tag. thermofisher.com Given the structure of the compound, derivatization can target the secondary amine in the propylamino linker or the multiple hydroxyl groups on the gluconamide moiety. cancer.govdoi.org

For the amine group, reagents such as 9-fluorenylmethyl chloroformate (FMOC-Cl) or dansyl chloride could be employed to introduce a highly fluorescent tag, enabling sensitive fluorescence detection. thermofisher.comrsc.org Alternatively, reagents like 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB) can be used to add a strong UV-absorbing group. libretexts.org Derivatization of the hydroxyl groups is also possible, for example, through benzoylation, which would introduce UV-active benzoyl groups. researchgate.net A common derivatizing agent for the reducing end of carbohydrates is 1-phenyl-3-methyl-5-pyrazolone (PMP), which allows for UV detection. clemson.edunih.gov

The choice of derivatization reagent depends on the desired sensitivity, the reaction conditions, and the stability of the resulting derivative. researchgate.net This approach significantly enhances the sensitivity and selectivity of the HPLC method, allowing for accurate quantification at low concentrations. researchgate.netgoogle.com

Q & A

Q. Q1. What are the recommended synthetic pathways for N-[3-(Octylamino)propyl]-D-gluconamide, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis typically involves coupling D-gluconic acid derivatives (e.g., gluconolactone) with 3-(octylamino)propylamine under controlled pH and temperature. A common approach uses carbodiimide-mediated amidation in anhydrous solvents (e.g., DMF or THF) to minimize side reactions. Optimization includes:

  • Catalyst selection : Use of HOBt (hydroxybenzotriazole) to reduce racemization.
  • Purification : Column chromatography or recrystallization to isolate the product from unreacted amines or acylating agents.
    For reproducibility, monitor reaction progress via TLC or HPLC-MS .

Q. Q2. How can researchers confirm the structural integrity of this compound?

Methodological Answer: Combined spectroscopic and crystallographic techniques are critical:

  • NMR : 1H^1H- and 13C^{13}C-NMR to verify the presence of the octylamino chain (δ ~1.2–1.6 ppm for CH2_2 groups) and gluconamide backbone (δ ~3.4–4.2 ppm for sugar protons).
  • Mass spectrometry : ESI-MS or MALDI-TOF for molecular ion confirmation (theoretical [M+H]+^+: 365.25 for C17_{17}H36_{36}N2_2O6_6).
  • X-ray crystallography : Use SHELXL for refinement of crystal structures, particularly to resolve stereochemistry at the gluconamide moiety .

Q. Q3. What are the key physicochemical properties influencing experimental design?

Methodological Answer: Critical properties include:

  • Solubility : Hydrophilic-lipophilic balance (HLB) due to the octyl chain and polar gluconamide. Soluble in polar aprotic solvents (e.g., DMSO) but forms micelles in aqueous solutions above critical concentrations.
  • Stability : Susceptible to hydrolysis under acidic/basic conditions. Store at 4°C in inert atmospheres.
  • Surface activity : Measure critical micelle concentration (CMC) via tensiometry for applications in colloidal systems .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies often arise from:

  • Purity variations : Validate compound purity (>95% via HPLC) and exclude batch-specific impurities.
  • Assay conditions : Standardize cell culture media (e.g., lipid content affects micelle formation) or buffer ionic strength.
  • Control experiments : Include analogs (e.g., shorter alkyl chains from CAS 93980-74-6 ) to isolate structure-activity relationships.
    Cross-validate using orthogonal assays (e.g., fluorescence polarization vs. SPR for binding studies).

Q. Q5. What advanced computational methods support the study of this compound’s interactions with lipid bilayers?

Methodological Answer:

  • Molecular dynamics (MD) simulations : Use GROMACS or CHARMM to model insertion depth and orientation in lipid bilayers. Parameterize the octyl chain using the Lipid14/17 force field.
  • Free energy calculations : Calculate partition coefficients (log P) via COSMO-RS or quantum mechanical (QM) methods.
  • Docking studies : Probe interactions with membrane proteins (e.g., transporters) using AutoDock Vina, guided by crystallographic data .

Q. Q6. How can researchers design experiments to study its role in modulating membrane curvature or vesicle formation?

Methodological Answer:

  • Cryo-EM or SAXS : Resolve structural changes in liposomes or micelles upon compound addition.
  • Langmuir trough experiments : Measure surface pressure-area isotherms to assess monolayer packing efficiency.
  • Fluorescence microscopy : Track labeled vesicles in real-time using FRET or pyrene excimer probes.
    Compare results with structurally related compounds (e.g., CAS 93980-89-3, a C18 analog ) to elucidate chain-length dependencies.

Q. Q7. What analytical strategies address challenges in quantifying this compound in complex biological matrices?

Methodological Answer:

  • LC-MS/MS : Use a C18 column with ion-pairing agents (e.g., TFA) for retention. Optimize MRM transitions (e.g., m/z 365 → 247 for fragmentation).
  • Sample preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to remove interfering lipids.
  • Internal standards : Deuterated analogs (e.g., D7_7-octyl chain) for quantification accuracy.

Q. Q8. What collaborative research opportunities exist for this compound?

Methodological Answer:

  • Material science : Partner with surface chemists to study self-assembled monolayers (SAMs) for biosensor applications, leveraging silane-modified analogs (e.g., CAS 104275-58-3 ).
  • Drug delivery : Collaborate with pharmacologists to explore micellar encapsulation of hydrophobic drugs.
  • Glycobiology : Investigate carbohydrate-protein interactions using glycan array platforms, given the gluconamide’s structural similarity to natural sugars .

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